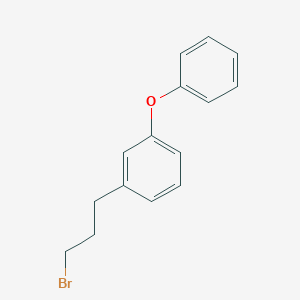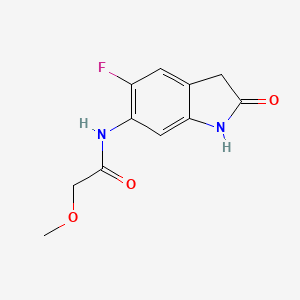
ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-2-METHOXY-
Descripción general
Descripción
ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-2-METHOXY-: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an acetamide group attached to a fluorinated indole ring, which is further substituted with a methoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-2-METHOXY- typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetamide Formation: The acetamide group can be introduced by reacting the fluorinated indole with acetic anhydride in the presence of a base such as pyridine.
Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-2-METHOXY- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as thiols or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Thiols, amines, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-2-METHOXY- has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Research: The compound is used in studies investigating the biological pathways and molecular targets involved in various diseases.
Chemical Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-2-METHOXY- involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated indole ring can interact with hydrophobic pockets in proteins, while the acetamide and methoxy groups can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-2-HYDROXY-: Similar structure but with a hydroxy group instead of a methoxy group.
ACETAMIDE,N-(5-CHLORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-2-METHOXY-: Similar structure but with a chlorine atom instead of a fluorine atom.
ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-2-ETHOXY-: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-2-METHOXY- lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the fluorine atom enhances its metabolic stability and binding affinity to certain molecular targets, while the methoxy group can influence its solubility and reactivity.
Propiedades
Fórmula molecular |
C11H11FN2O3 |
|---|---|
Peso molecular |
238.21 g/mol |
Nombre IUPAC |
N-(5-fluoro-2-oxo-1,3-dihydroindol-6-yl)-2-methoxyacetamide |
InChI |
InChI=1S/C11H11FN2O3/c1-17-5-11(16)14-9-4-8-6(2-7(9)12)3-10(15)13-8/h2,4H,3,5H2,1H3,(H,13,15)(H,14,16) |
Clave InChI |
QXQSKXFNCMHHIJ-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)NC1=C(C=C2CC(=O)NC2=C1)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
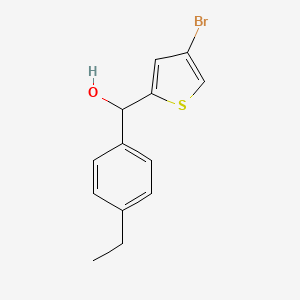
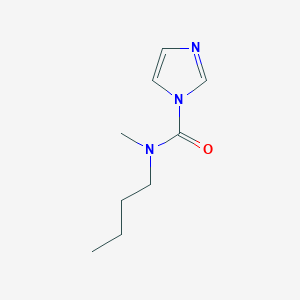
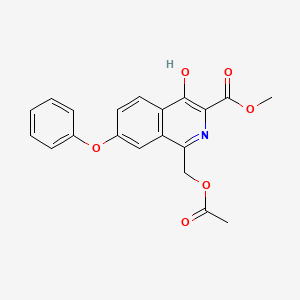
![N-[4-[2-Amino-4-(4-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B8695771.png)
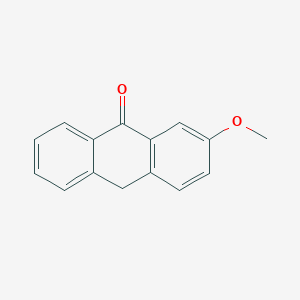
![N-[1-(4-bromophenyl)ethyl]cyclopentanamine](/img/structure/B8695777.png)
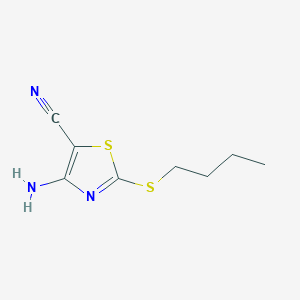
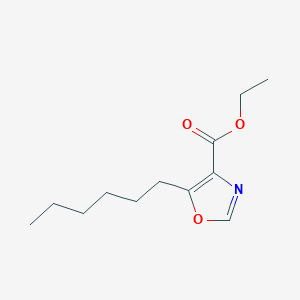
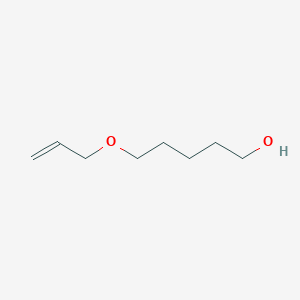

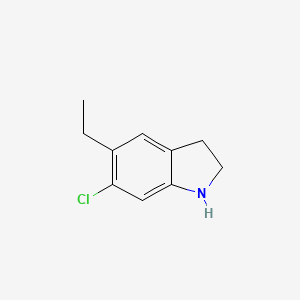
![Octahydropyrrolo[3,4-c]pyrrol-1-one](/img/structure/B8695811.png)

